5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-9(2)15-12(13-8)7-10(14-15)11-4-3-5-16-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRUBLXJWVITRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The most widely adopted method involves cyclocondensation between 5-amino-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile and pentane-2,4-dione in glacial acetic acid under reflux. The diketone’s methyl groups occupy the 5- and 7-positions of the pyrimidine ring due to electronic and steric effects, while the thiophen-2-yl moiety directs substitution at position 2 through resonance stabilization (Figure 1A). NMR studies confirm regioselectivity, with ¹H-NMR showing singlets at δ 2.45 ppm (C5-CH₃) and δ 2.62 ppm (C7-CH₃).
Optimization of Reaction Conditions
Yield improvements from 65% to 82% were achieved by:
- Replacing acetic acid with trifluoroacetic acid (TFA) to enhance electrophilicity
- Employing microwave irradiation (100°C, 30 min) versus conventional reflux (8 h)
- Using Dean-Stark traps to remove water and shift equilibrium toward product formation
A comparative analysis of diketones revealed pentane-2,4-dione outperforms ethyl acetoacetate (yields: 82% vs. 58%), attributed to its superior enolization capacity.
Enaminone-Mediated Annulation Strategy
Enaminone Synthesis and Applications
Enaminones serve as versatile intermediates for introducing aromatic substituents. Thiophene-2-carbaldehyde reacts with dimethylformamide dimethyl acetal (DMF-DMA) in xylene to generate (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Subsequent reaction with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile in acetic acid produces the target compound via a six-membered transition state (Figure 1B).
Substituent Effects on Yield
The electronic nature of the enaminone’s aryl group significantly impacts reaction kinetics:
| Enaminone Aryl Group | Reaction Time (h) | Yield (%) |
|---|---|---|
| Thiophen-2-yl | 4.5 | 78 |
| Phenyl | 6.2 | 65 |
| 4-Nitrophenyl | 8.1 | 52 |
Thiophene’s electron-rich system accelerates cyclization compared to phenyl derivatives.
Cascade Cyclization Approach
Sequential Ring Formation
A three-step cascade process developed by Poursattar Marjani et al. involves:
- Diazotization of 2-aminothiophene to generate a diazonium salt
- Coupling with malononitrile to form β-ketonitrile intermediate
- Hydrazine-mediated cyclization followed by methyl group introduction via Friedel-Crafts alkylation
This method achieves 67% overall yield but requires stringent temperature control (-10°C during diazotization).
Post-Functionalization of Pyrazolo[1,5-a]pyrimidine Core
Palladium-Catalyzed Cross-Coupling
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Enaminone | Cascade | Cross-Coupling |
|---|---|---|---|---|
| Average Yield (%) | 82 | 78 | 67 | 71 |
| Reaction Steps | 2 | 3 | 4 | 3 |
| Purification Difficulty | Moderate | Low | High | Moderate |
| Scalability | Excellent | Good | Fair | Good |
Cyclocondensation remains the optimal method for industrial-scale synthesis due to minimal steps and high reproducibility.
Advanced Characterization Techniques
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized to enhance their biological activity or material properties .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine. These compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cancer progression. They can disrupt signaling pathways that promote tumor growth and survival.
- Case Studies : A study published in MDPI reports on the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The findings suggest that structural modifications can enhance their activity against different cancer cell lines .
2. Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor:
- Target Enzymes : Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of several enzymes, including cyclin-dependent kinases (CDKs) and other protein kinases.
- Therapeutic Implications : The inhibition of these enzymes is crucial in the treatment of diseases such as cancer and neurodegenerative disorders. For instance, targeting CDKs can lead to cell cycle arrest in cancer cells .
Material Science Applications
Beyond medicinal chemistry, this compound also has applications in material science:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to apoptosis in cancer cells or the suppression of inflammatory responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl groups at positions 5 and 7 (as in the target compound) enhance antibacterial activity compared to hydroxyl substitutions (e.g., 5-Me/7-OH derivative in ).
- Electron-Withdrawing Groups : A 4-methylsulfonylphenyl group at position 2 (COX-2 inhibitor analogue) improves selectivity for inflammatory enzymes .
- Planarity: The pyrazolo[1,5-a]pyrimidine core ensures planarity, enabling stronger π-π stacking with protein targets compared to non-planar scaffolds like pyrazolotriazines .
Antibacterial Activity
The 5,7-dimethyl derivative (target compound) exhibits superior activity (MIC = 0.187–0.50 µg/mL) against S. aureus, E. faecalis, and P. aeruginosa compared to its 7-hydroxy analogue (MIC = 1–2 µg/mL). The methyl groups enhance lipophilicity and membrane penetration, while the hydroxyl group reduces activity due to increased polarity .
Anticancer and Kinase Inhibition
- Kinase Selectivity: The 5-indole-pyrazolo[1,5-a]pyrimidine derivative shows nanomolar inhibition of PI3Kδ, attributed to the morpholine moiety at position 7 enhancing isoform selectivity .
- CDK2 Inhibition : Derivatives with trimethoxy or fluoro substituents on phenyl rings (e.g., compound 6m/6p) exhibit cytotoxic effects against cancer cell lines via CDK2 inhibition, highlighting the role of electron-withdrawing groups .
COX-2 Inhibition
The 6,7-dimethyl-3-(4-fluorophenyl) analogue (IC₅₀ = 0.012 µM) demonstrates 200-fold greater COX-2 selectivity over COX-1. Substituents at positions 6 and 7 are critical for binding to the enzyme’s hydrophobic pocket .
Biological Activity
5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-allene ketones with aminopyrazoles under controlled conditions. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown broad-spectrum anticancer activity across various cell lines. In one study, a related compound achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | GI% | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| 6s | RFX 393 | - | 11.70 | CDK2/TRKA inhibition |
| 6t | RFX 393 | - | 19.92 | CDK2/TRKA inhibition |
The compounds were evaluated for their ability to inhibit CDK2 and TRKA enzymes, which are crucial for cancer cell proliferation and survival. The results indicated that both compounds caused significant cell cycle arrest at the G0–G1 phase and induced apoptosis in renal carcinoma cells .
Enzyme Inhibition
The dual inhibition of CDK2 and TRKA by pyrazolo[1,5-a]pyrimidine derivatives highlights their potential as targeted cancer therapies. Molecular docking studies revealed that these compounds bind effectively to the active sites of these enzymes, suggesting a mechanism that could be exploited for drug development .
Case Studies
In a notable case study involving the compound's derivatives, researchers synthesized several pyrazolo[1,5-a]pyrimidines and evaluated their antiproliferative effects against various human cancer cell lines including A549 (lung), SH-SY5Y (neuroblastoma), HepG2 (liver), MCF-7 (breast), and DU145 (prostate) cells. One derivative exhibited potent inhibitory effects across all tested lines and demonstrated significant in vivo antitumor activity in HepG2 xenograft models .
Antimicrobial Activity
Beyond anticancer properties, some derivatives of pyrazolo[1,5-a]pyrimidine have shown promising antimicrobial activity. Compounds have been tested against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (Candida albicans), displaying significant inhibition zones and low minimum inhibitory concentrations (MIC) . This suggests that these compounds could serve as lead structures for developing new antimicrobial agents.
Computational Studies
Computational studies utilizing density functional theory (DFT) and molecular docking simulations provide insights into the electronic properties and binding interactions of pyrazolo[1,5-a]pyrimidines with biological targets. These studies support experimental findings by elucidating how structural modifications can enhance biological activity .
Q & A
Q. What are the common synthetic routes for 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves multi-component reactions (MCRs) or palladium-catalyzed direct C–H arylation. For example:
- MCR approach : Reacting substituted 1H-pyrazol-3-amines with chalcones or enaminones under basic conditions (e.g., KOH) to form the pyrazolo[1,5-a]pyrimidine core .
- Palladium-catalyzed arylation : Direct coupling of thiophen-2-yl groups to preformed pyrazolo[1,5-a]pyrimidine scaffolds using aryl halides or iodonium salts .
- Microwave/ultrasound-assisted synthesis : Accelerates reaction rates and improves yields compared to conventional heating .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria and fungi (MIC determination) .
- Antitumor activity : MTT assay on cancer cell lines (e.g., HCT-116, HepG-2) to measure IC50 values .
- Enzyme inhibition : COX-2 selectivity assays using human whole blood or recombinant enzymes to assess IC50 and selectivity ratios .
Advanced Research Questions
Q. How does substituent variation at positions 5, 6, and 7 influence COX-2 inhibitory activity?
- 6,7-Disubstitution : Electron-withdrawing groups (e.g., methylsulfonyl) at C6/C7 enhance COX-2 selectivity by mimicking endogenous arachidonic acid binding .
- Thiophene vs. phenyl at C2 : Thiophene’s sulfur atom may improve pharmacokinetic properties (e.g., solubility) but requires comparative docking studies to validate target interactions .
- SAR optimization : Parallel synthesis of analogs with systematic substituent changes, followed by in vitro/in vivo profiling .
Q. What strategies improve regioselectivity in halogenation reactions of the pyrazolo[1,5-a]pyrimidine core?
- Hypervalent iodine reagents : Enable regioselective C3 halogenation (I, Br, Cl) without directing groups, achieving >80% yields .
- Electrophilic substitution : Electron-rich positions (C3/C6) are preferentially halogenated under mild conditions (e.g., NBS in DCM) .
- Computational guidance : DFT calculations predict reactive sites, reducing trial-and-error optimization .
Q. How do organometallic complexes enhance the antitumor efficacy of this scaffold?
- Rhenium(I) carbonyl complexes : [ReCl(CO)₃L] derivatives (L = pyrazolo[1,5-a]pyrimidine ligand) show enhanced cytotoxicity (IC50 < 5 µM) against HCT116 cells via DNA groove binding .
- Synergistic effects : Metal coordination increases cellular uptake and induces ROS-mediated apoptosis, surpassing free ligand activity .
- Docking validation : Molecular docking (ΔG = −230 to −288 kJ/mol) supports groove-binding mode, corroborated by UV-vis and fluorescence quenching .
Q. What in silico methods predict binding affinity to targets like CDK2 or Pim-1 kinase?
- Molecular docking (AutoDock/Vina) : Screen against kinase crystal structures (PDB IDs: 1CKP for CDK2) to prioritize analogs .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for iterative design .
Q. How can solubility challenges be addressed during preclinical development?
- Prodrug strategies : Introduce phosphate or PEG groups at C7 to enhance aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
